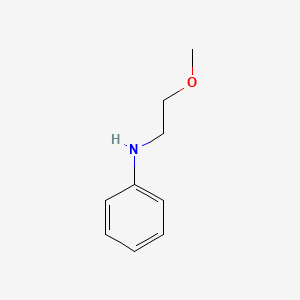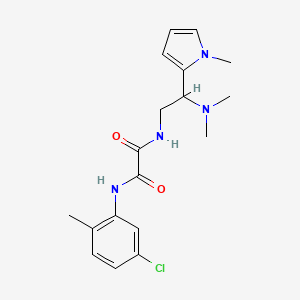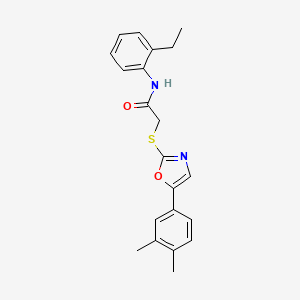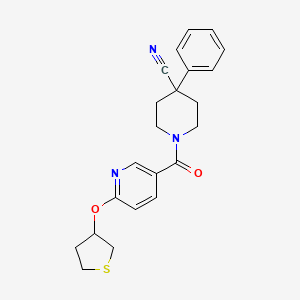
3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
カタログ番号:
B2754218
CAS番号:
274900-91-3
分子量:
333.2
InChIキー:
RUOQPCKORHBYOQ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrazole derivative, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, one nitrogen atom, and one double bond . The molecule also contains a bromothiophene group, which is a thiophene (a sulfur-containing heterocycle) with a bromine atom attached .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been found to have a molecular weight of around 267.15 and are typically solid at room temperature .科学的研究の応用
Synthesis and Structural Analysis
- Synthesis and crystal structural analysis of related pyrazole compounds have been conducted to understand their molecular structures and the impact of substituents on their physical properties. For example, studies have shown the synthesis of N-substituted pyrazolines through condensing chalcones with hydrazine hydrate, revealing insights into the dihedral angles between pyrazole and substituted rings, aiding in the understanding of molecular conformations and interactions (Loh et al., 2013).
Photophysical Properties
- Research has also focused on the photophysical properties of pyrazole derivatives, highlighting their potential as functional materials for organic light-emitting diodes (OLEDs). For instance, novel fluorescent aryl-substituted thiophene derivatives have been synthesized, demonstrating promising characteristics for use in OLED materials (Xu & Yu, 2011).
Antimicrobial and Anticancer Activities
- The antimicrobial activity of novel chitosan Schiff bases derived from heteroaryl pyrazole derivatives has been explored, showing variation in activity against different bacterial and fungal strains. These studies contribute to the development of new antimicrobial agents with potential applications in healthcare and materials science (Hamed et al., 2020).
- Additionally, certain pyrazole derivatives have demonstrated anticancer activities, offering insights into their potential therapeutic applications. For example, Schiff base compounds synthesized from pyrazole precursors showed cytotoxic activities against specific cancer cell lines, suggesting their utility in cancer treatment research (M et al., 2022).
Anticonvulsant and Analgesic Activities
- Pyrazole analogues have been synthesized and evaluated for anticonvulsant and analgesic activities, providing a basis for the development of new therapeutic agents. This research involves the design and synthesis of new compounds, followed by in vivo testing to assess their efficacy and safety (Viveka et al., 2015).
Synthesis of Heterocycles
- The compound has also been used as a precursor for synthesizing a variety of heterocycles, demonstrating the versatility of pyrazole derivatives in organic synthesis. These studies contribute to the expansion of the chemical space for drug discovery and material science applications (Baashen et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
3-(5-bromothiophen-2-yl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS/c15-13-7-6-12(19-13)14-10(9-18)8-17(16-14)11-4-2-1-3-5-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOQPCKORHBYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-me...
Cat. No.: B2754135
CAS No.: 877632-00-3
N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo...
Cat. No.: B2754136
CAS No.: 891125-79-4
2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)ami...
Cat. No.: B2754140
CAS No.: 1808493-60-8
2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piper...
Cat. No.: B2754142
CAS No.: 860611-53-6
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B2754135.png)
![N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2754136.png)
![2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile](/img/structure/B2754140.png)
![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2754142.png)
![Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate](/img/structure/B2754144.png)

![2-imino-N,1-bis(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2754149.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride](/img/structure/B2754151.png)
![Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate](/img/structure/B2754152.png)
![2-methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phthalazin-1-one](/img/structure/B2754153.png)

![1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2754155.png)


